molecular formula C8H15N3O2S B101303 1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester CAS No. 19553-02-7

1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester

Cat. No. B101303
CAS RN: 19553-02-7
M. Wt: 217.29 g/mol
InChI Key: SSNMQYMVJCCSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester, commonly known as PCTE, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. PCTE is a versatile compound that has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of PCTE is not well understood. However, it is believed that PCTE acts as a thiol-reactive compound that can modify the cysteine residues of proteins. This modification can lead to changes in the conformation and activity of the protein, which can affect its biological function.

Biochemical And Physiological Effects

PCTE has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PCTE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, PCTE has been reported to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

PCTE is a versatile compound that has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. PCTE is also a reactive compound that can be used to modify proteins and other biomolecules. However, PCTE has some limitations for use in lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, PCTE can react with other thiols in the system, which can lead to non-specific modifications.

Future Directions

There are several future directions for research on PCTE. One area of research is the development of new synthetic methods for PCTE and its derivatives. Another area of research is the investigation of the biological activities of PCTE and its derivatives. This research could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new methods for the modification of proteins using PCTE could have important applications in biotechnology and drug discovery.

Synthesis Methods

The synthesis of PCTE can be achieved by reacting ethyl piperazine-1-carboxylate with thiocarbamoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of PCTE obtained by this method is high, and the process is relatively simple and cost-effective.

Scientific Research Applications

PCTE is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of a variety of piperazine derivatives, which have a wide range of biological activities. PCTE is also used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.

properties

CAS RN

19553-02-7

Product Name

1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

ethyl 4-carbamothioylpiperazine-1-carboxylate

InChI

InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14)

InChI Key

SSNMQYMVJCCSHM-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=N)S

SMILES

CCOC(=O)N1CCN(CC1)C(=S)N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)N

Other CAS RN

19553-02-7

Origin of Product

United States

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